molecular formula C17H19Cl2NO2 B12314039 (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

Cat. No.: B12314039
M. Wt: 340.2 g/mol
InChI Key: JCAAXTHZODTZFD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is a chemical compound with a complex structure that includes a phenoxy group, a dichlorophenyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting phenol with epichlorohydrin under basic conditions to form 3-phenoxypropan-1-ol.

    Introduction of the amino group: The 3-phenoxypropan-1-ol is then reacted with 2-(2,4-dichlorophenyl)ethylamine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-1-ol: Similar structure but with a different position of the hydroxyl group.

    (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19Cl2NO2

Molecular Weight

340.2 g/mol

IUPAC Name

(2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m0/s1

InChI Key

JCAAXTHZODTZFD-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](CNCCC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.